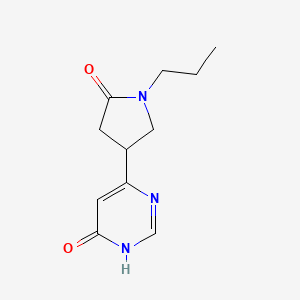
4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of a ZnCl₂-catalyzed three-component coupling reaction, which allows for the efficient synthesis of pyrimidine derivatives . This reaction can be carried out using functionalized enamines, triethyl orthoformate, and ammonium acetate as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of tumor cell proliferation and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrimido[4,5-d]pyrimidine: Studied for its biological significance and potential therapeutic applications.
Uniqueness
4-(6-Hydroxypyrimidin-4-yl)-1-propylpyrrolidin-2-one is unique due to its specific structure, which allows for selective inhibition of certain molecular targets. This selectivity can enhance its therapeutic potential and reduce off-target effects compared to other similar compounds.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-(5-oxo-1-propylpyrrolidin-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H15N3O2/c1-2-3-14-6-8(4-11(14)16)9-5-10(15)13-7-12-9/h5,7-8H,2-4,6H2,1H3,(H,12,13,15) |
InChI Key |
VOZFEFOAJAELTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC(CC1=O)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


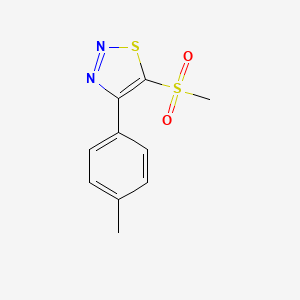
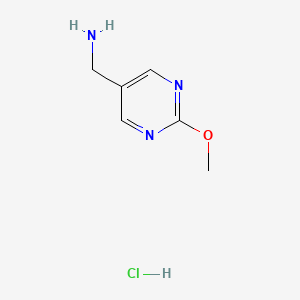
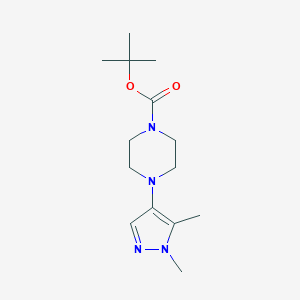

![2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11776139.png)
![4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11776140.png)
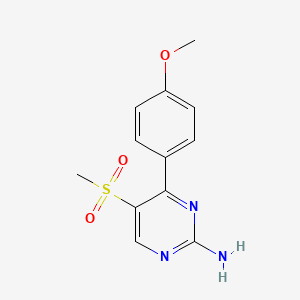
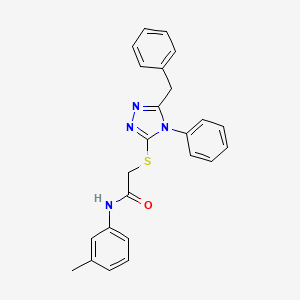
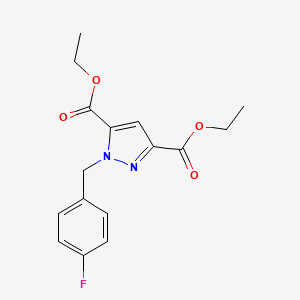
![N-(4-Acetylphenyl)-3-amino-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776166.png)

![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B11776188.png)
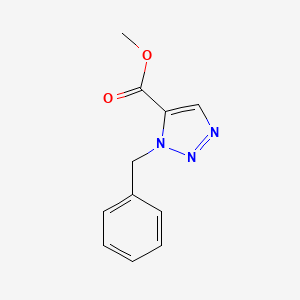
![2-(Difluoromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B11776195.png)
